
Carbazomycine D
Vue d'ensemble
Description
Carbazomycin D is a member of the carbazole family of antibiotics, first isolated from the culture broth of the bacterium Streptoverticillium ehimense in the 1980s . Carbazomycins are notable for their unique carbazole framework, which consists of a tricyclic structure with two benzene rings fused on either side of a pyrrole core. Carbazomycin D, along with its analogs, exhibits significant biological activities, including antibacterial, antifungal, and antioxidant properties .
Applications De Recherche Scientifique
Carbazomycin D has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying carbazole chemistry and synthesis.
Biology: Carbazomycin D exhibits antibacterial and antifungal activities, making it a valuable compound for studying microbial inhibition.
Medicine: Its antioxidant properties are of interest in developing therapeutic agents for oxidative stress-related diseases.
Mécanisme D'action
The mechanism of action of Carbazomycin D involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific enzymes and pathways, including 5-lipoxygenase, which is involved in the inflammatory response . This inhibition results in reduced microbial growth and proliferation.
Analyse Biochimique
Biochemical Properties
The latest development of in silico analysis of the biosynthetic gene clusters for bacterial carbazoles has allowed studies on the biosynthesis of a carbazole skeleton, which was established by sequential enzyme-coupling reactions associated with an unprecedented carbazole synthase, a thiamine-dependent enzyme, and a ketosynthase-like enzyme . Carbazomycin D, as a member of the carbazole family, may share similar biochemical properties.
Cellular Effects
It has been shown to be active against certain fungi and bacteria, suggesting that it may interfere with cellular processes in these organisms .
Molecular Mechanism
The biosynthesis of a carbazole skeleton involves sequential enzyme-coupling reactions associated with a carbazole synthase, a thiamine-dependent enzyme, and a ketosynthase-like enzyme . These enzymes may play a role in the molecular mechanism of Carbazomycin D.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The total synthesis of Carbazomycin D involves several key steps. The synthesis begins with symmetrical 5-chloro-1,2,3-trimethoxybenzene. The key steps include aryne-mediated carbazole formation and methylation to produce a multiply substituted carbazole . Regioselective demethylation using boron trichloride and subsequent installation of a methoxy group are crucial steps in the synthesis of Carbazomycin D .
Industrial Production Methods: While specific industrial production methods for Carbazomycin D are not extensively documented, the synthesis generally follows the laboratory procedures with potential scale-up modifications. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: Carbazomycin D undergoes various chemical reactions, including:
Oxidation: Carbazomycin D can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert quinone derivatives back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted carbazoles, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Carbazomycin D can be compared with other carbazole antibiotics such as Carbazomycin A, Carbazomycin B, and Carbazomycin C. While all these compounds share a similar core structure, they differ in their substituents and biological activities . For example:
Carbazomycin A: Exhibits strong antibacterial and antifungal activities.
Carbazomycin B: Shows stronger antioxidant activity due to the presence of a phenolic hydroxy group.
Carbazomycin C: Known for its 5-lipoxygenase inhibitory activity.
These differences highlight the unique properties of Carbazomycin D, particularly its methoxy group, which contributes to its distinct biological activities.
Propriétés
IUPAC Name |
3,4,6-trimethoxy-1,2-dimethyl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-9-10(2)16(20-4)17(21-5)14-12-8-11(19-3)6-7-13(12)18-15(9)14/h6-8,18H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVRXRXZUJFTHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1NC3=C2C=C(C=C3)OC)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148370 | |
| Record name | Carbazomycin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108073-63-8 | |
| Record name | Carbazomycin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108073638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbazomycin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the source of Carbazomycin D?
A1: Carbazomycin D was isolated from the crude extract of Streptomyces CMU-JT005, an actinomycete strain with nematicidal activity [].
Q2: Are there any other compounds similar to Carbazomycin D isolated from the same source?
A2: Yes, along with Carbazomycin D, researchers also isolated 3-Methoxy-2-methyl-carbazole-1,4-quinone and Carbazomycin F from the Streptomyces CMU-JT005 strain []. This suggests that these compounds might share biosynthetic pathways and potentially have related biological activities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



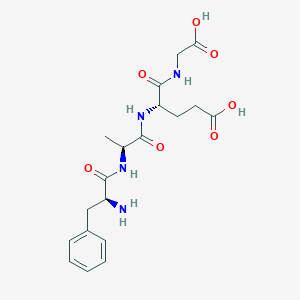
![4-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B34283.png)

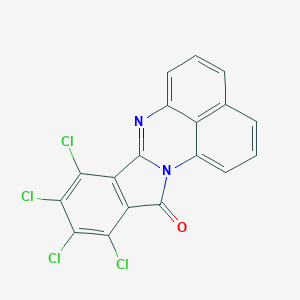
![(2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol](/img/structure/B34297.png)
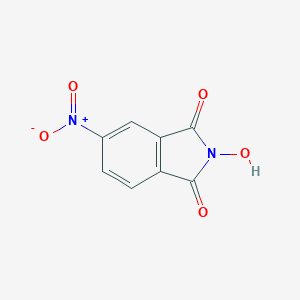
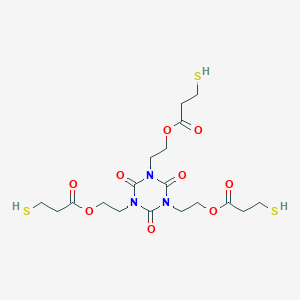


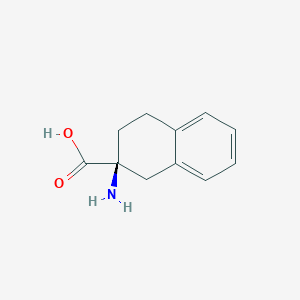

![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[methoxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B34308.png)

